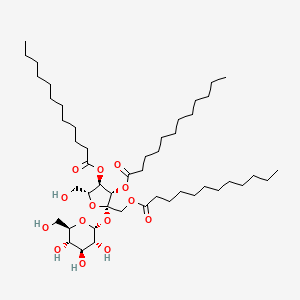
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- typically involves the reaction of 3,4-dihydroquinoline with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-naphthalenyl)-
- 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-benzofuranyl)-
- 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-benzothiophenyl)-
Uniqueness
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100370-05-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11,14-15H,3,5,7-9H2 |
InChI Key |
BWABCSDNVLLIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



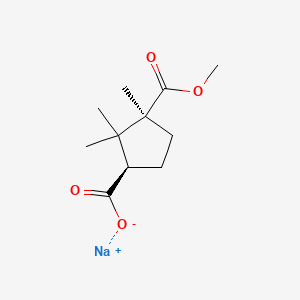
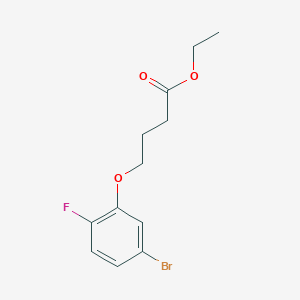
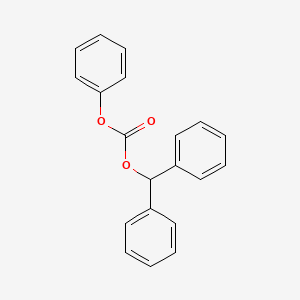

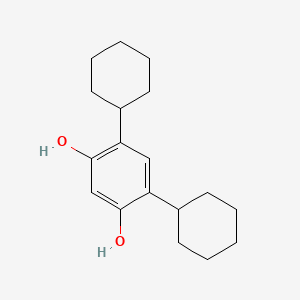
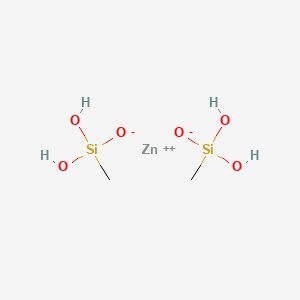
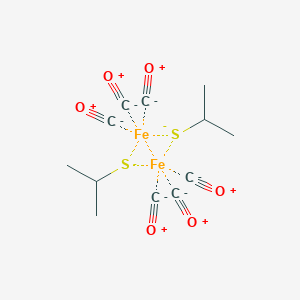
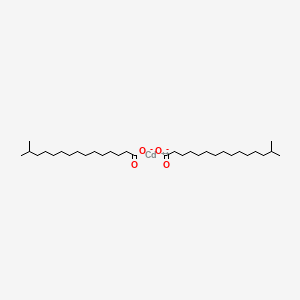
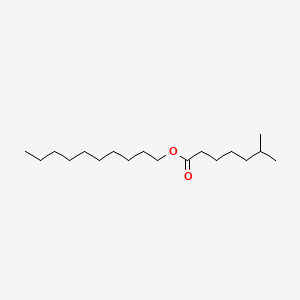
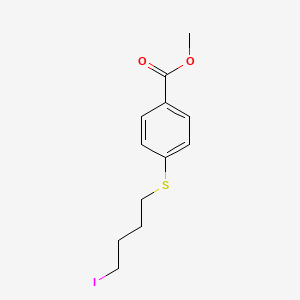

![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
